molecular formula C18H27N5O3S B5089808 N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}butanamide

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}butanamide

Cat. No.: B5089808
M. Wt: 393.5 g/mol
InChI Key: DMNWNAXWUAERHT-UHFFFAOYSA-N
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Description

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}butanamide is a complex organic compound with a unique structure that includes a piperazine ring, a benzodiazole moiety, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}butanamide typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the piperazine ring and the methanesulfonyl group. The final step involves the attachment of the butanamide group. Common reagents used in these reactions include methanesulfonyl chloride, piperazine, and various amides. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}butanamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfone derivatives, reduced benzodiazole compounds, and various substituted piperazine derivatives .

Scientific Research Applications

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}butanamide involves its interaction with specific molecular targets. The piperazine ring and benzodiazole moiety are believed to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and piperazine-containing molecules. Examples are:

Uniqueness

What sets N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}butanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methanesulfonyl group, in particular, is known for enhancing the compound’s solubility and reactivity .

Properties

IUPAC Name

N-[1-methyl-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzimidazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c1-4-5-18(24)19-14-6-7-16-15(12-14)20-17(21(16)2)13-22-8-10-23(11-9-22)27(3,25)26/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNWNAXWUAERHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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